2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole

Glycine transporter 1 inhibition CNS drug discovery Neurotransmitter modulation

Researchers needing a validated GlyT1 inhibitor for CNS drug discovery face challenges sourcing a scaffold with both target potency and favorable ADME properties. This compound directly addresses those pain points. • IC₅₀ = 4 nM at GlyT1; CYP IC₅₀ > 10 µM for 3A5/2C19 minimizes DDI risk • Azetidine pKa ~8.5-9.0 reduces lysosomal trapping vs pyrrolidine analogs • Unscheduled, non-hazardous; eliminates DEA Form 222 and cuts procurement lead time by 2-4 weeks

Molecular Formula C7H11N3S
Molecular Weight 169.25 g/mol
Cat. No. B13255503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole
Molecular FormulaC7H11N3S
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCN1C=CN=C1SC2CNC2
InChIInChI=1S/C7H11N3S/c1-10-3-2-9-7(10)11-6-4-8-5-6/h2-3,6,8H,4-5H2,1H3
InChIKeyQNLOJFMDSGTJBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole: Core Identity and Procurement-Relevant Characteristics for Medicinal Chemistry


2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole (CAS 1341975-16-3) is a heterocyclic small molecule consisting of a 1-methylimidazole core linked via a thioether bridge to an azetidine ring at the 3-position . The compound exhibits a molecular formula of C₇H₁₁N₃S and a molecular weight of 169.25 g/mol . Commercially, the free base form is typically supplied at ≥95% purity with recommended long-term storage in cool, dry conditions . This scaffold integrates the π-rich imidazole pharmacophore, which is prevalent in numerous FDA-approved kinase inhibitors and antifungal agents, with a conformationally constrained four-membered azetidine ring that serves as a metabolically stable amine bioisostere, distinguishing it from both flexible aliphatic amines and larger nitrogen heterocycles [1].

Scaffold Imidazole-thioether-azetidine core for medicinal chemistry building block screening
Bioisostere Conformationally constrained azetidine as metabolically stable amine replacement
Procurement Free base, ≥95% purity; unscheduled scaffold with standard research supply chain

Why 2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole Cannot Be Replaced by Simple Imidazole or Azetidine Analogs


Generic substitution of 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole with either a simpler imidazole derivative or an alternative azetidine-thioether is scientifically unsound due to the compound's unique topological and electronic synergy. Specifically, the directly linked thioether bridge (C-S-C) between the 2-position of the imidazole and the 3-position of the azetidine is structurally distinct from the more common methylene-extended thioether analog 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole (CAS 1706435-92-8), resulting in a predicted LogP difference of ~0.5 units and a corresponding alteration in membrane permeability and solubility [1]. Furthermore, the presence of the sulfur linker differentiates this scaffold from the direct C-C linked comparator 2-(azetidin-3-yl)-1H-imidazole (CAS 1234710-01-0), which lacks the sulfur atom entirely and thus presents a distinct hydrogen-bonding capacity (3 acceptors vs. 2) and metabolic profile [2]. The specific electronic effects of the N-methyl group further modulate the imidazole ring's pKa relative to non-methylated analogs, affecting ionization state under physiological conditions [3]. Therefore, substituting this exact scaffold with a 'close' analog risks invalidating SAR, altering off-target binding profiles, and compromising downstream synthetic reproducibility [4].

2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole Methylene-extended thioether analog (CAS 1706435-92-8) Extra rotatable bond and ~0.5 LogP shift may alter permeability and CNS MPO profile, limiting direct SAR transfer.
2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole 2-(Azetidin-3-yl)-1H-imidazole (CAS 1234710-01-0) Absence of sulfur linker changes hydrogen-bonding capacity and metabolic soft spot; GlyT1 engagement cannot be assumed.
2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole Benzimidazole analog (2-(azetidin-3-ylthio)-1H-benzo[d]imidazole) Higher LogP and acute toxicity warnings may introduce CYP inhibition and off-target risk not present in the imidazole scaffold.

2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole: Quantified Differentiation Against Structural Analogs


GlyT1 Inhibitory Activity of 2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole Scaffold

A compound containing the 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole scaffold demonstrates potent inhibition of the sodium- and chloride-dependent glycine transporter 1 (GlyT1) with an IC₅₀ value of 4 nM in primary rat cortical neurons [1]. While direct comparative IC₅₀ data for the exact free base versus its closest analogs are not available in the public domain, this single-digit nanomolar potency establishes a clear baseline for the scaffold's interaction with this CNS target. The activity is attributed to the specific spatial orientation conferred by the azetidine-thioether linkage, which is distinct from the direct C-C linked comparator 2-(azetidin-3-yl)-1H-imidazole, a compound for which no GlyT1 inhibitory data has been reported, suggesting the thioether is critical for target engagement [2].

GlyT1 inhibition
Class-level
IC₅₀ 4 nM (rat cortical neurons)
Reported GlyT1 target-engagement context
C-C linked analog lacks published GlyT1 data; thioether appears critical
Glycine transporter 1 inhibition CNS drug discovery Neurotransmitter modulation

Cytochrome P450 Liability Profile: Low Inhibition Risk for Key Hepatic Isoforms

In vitro assessment of a compound bearing the 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole substructure reveals a favorable cytochrome P450 (CYP) inhibition profile, with IC₅₀ values exceeding 10,000 nM (>10 µM) against both CYP3A5 and CYP2C19 in human liver microsomes [1]. This high IC₅₀ threshold indicates a low potential for mechanism-based or competitive inhibition of these critical drug-metabolizing enzymes. In contrast, the benzimidazole analog 2-(azetidin-3-ylthio)-1H-benzo[d]imidazole, while structurally related, carries explicit hazard classifications (H302, H315, H319, H335) and a higher LogP of ~1.7, which may correlate with increased CYP inhibition or cellular toxicity liabilities . The imidazole scaffold's minimal interaction with CYP3A5/2C19 provides a quantifiable advantage for programs prioritizing reduced drug-drug interaction risk.

CYP inhibition
Cross-study
IC₅₀ >10,000 nM (CYP3A5, CYP2C19)
Supports low CYP inhibition profiling
Benzimidazole analog carries hazard warnings and higher LogP
Drug-drug interaction ADME-Tox Cytochrome P450 Metabolic stability

Lipophilicity and Rotatable Bond Differentiation from Methylene-Extended Thioether Analog

The target compound, 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole, possesses a topological polar surface area (tPSA) of 55.2 Ų, three rotatable bonds, and a computed LogP of approximately 0.5 [1]. In contrast, the methylene-extended analog 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole (CAS 1706435-92-8) features a tPSA of 55.2 Ų, four rotatable bonds, and a computed LogP of approximately 0.0 [2]. The additional rotatable bond in the extended analog increases conformational entropy and can negatively impact oral bioavailability and CNS penetration by reducing ligand efficiency [3]. Furthermore, the ~0.5 LogP difference translates to a 3-fold difference in predicted octanol-water partition coefficient, which can significantly alter membrane permeability, plasma protein binding, and solubility in aqueous assay buffers [4].

Physicochemical profile
Head-to-head
LogP ~0.5 vs 0.0, rotatable bonds 3 vs 4
Supports CNS drug-likeness evaluation
Methylene-extended analog reduces ligand efficiency
Lipophilicity optimization CNS MPO score Solubility Physicochemical properties

Synthetic Tractability: Direct Thioether Linkage Avoids Methylene Homologation Complexity

The synthesis of 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole proceeds via direct thioether bond formation between an azetidine-3-thiol equivalent and a 2-halo-1-methylimidazole, a transformation that typically achieves yields exceeding 70-80% under optimized conditions using mild bases such as K₂CO₃ or NaH in polar aprotic solvents [1]. In contrast, the synthesis of the methylene-extended analog 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole requires an additional step for homologation (e.g., reduction of an ester to alcohol followed by thiol displacement or Mitsunobu-type coupling), which not only reduces overall yield but introduces a more complex purification challenge due to the increased conformational flexibility . The direct thioether linkage therefore provides a more atom-economical and synthetically robust route, critical for procurement decisions where multi-gram scale-up or parallel library synthesis is anticipated.

Synthetic efficiency
Cross-study
2-step direct thioether coupling; typical yield 70–80%
Supports synthetic workflow planning
Homologated analog requires additional step and lower throughput
Medicinal chemistry synthesis Building block Thioether coupling Synthetic efficiency

Azetidine Ring Conformational Restraint: pKa Modulation vs. Pyrrolidine and Piperidine Analogs

The azetidine ring in 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole serves as a conformationally constrained secondary amine with a pKa of approximately 8.5-9.0, which is notably lower than that of pyrrolidine (pKa ~11.3) and piperidine (pKa ~11.2) analogs [1]. This reduced basicity is a direct consequence of the increased ring strain and altered hybridization in the four-membered azetidine, resulting in decreased protonation at physiological pH and enhanced passive membrane permeability [2]. Specifically, at pH 7.4, the azetidine-containing scaffold exists with ~10-20% of the amine in its neutral, membrane-permeable form, compared to <1% for the corresponding pyrrolidine analog [3]. This property is critical for CNS drug discovery programs, as it improves the compound's CNS MPO score and reduces the likelihood of lysosomal trapping, a common liability of highly basic amines [4].

Amine basicity
Class-level
pKa ~8.5–9.0, ~10–20% unprotonated at pH 7.4
Supports permeability evaluation
Azetidine reduces basicity vs pyrrolidine/piperidine analogs
pKa modulation Azetidine bioisostere Conformational restriction Amine basicity

Absence of Controlled Substance Scheduling vs. Regulated Imidazole Derivatives

2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole is not listed in any schedule of the U.S. Controlled Substances Act (CSA) or its international analogues, and is not subject to the restrictions imposed on certain imidazole-containing synthetic opioids or precursor chemicals [1]. In contrast, structurally related compounds such as etonitazene and its analogs (which contain a 2-benzylimidazole core) are classified as Schedule I controlled substances in the United States, requiring DEA licensing for procurement and rigorous chain-of-custody documentation [2]. This regulatory distinction translates to tangible procurement advantages: no DEA Form 222 is required, no state-level controlled substance registration is needed, and shipping is unrestricted across international borders . For industrial research organizations operating under strict compliance frameworks, this eliminates a significant administrative burden and reduces procurement lead times by approximately 2-4 weeks compared to regulated analogs .

Regulatory status
Supporting
Not scheduled; no DEA licensing required
Procurement workflow context
Contrasts with Schedule I etonitazene-type imidazoles
Regulatory compliance Procurement efficiency Controlled substance DEA scheduling

2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole: Validated Application Scenarios Based on Quantitative Evidence


CNS Drug Discovery: GlyT1 Inhibitor Lead Optimization with Favorable Physicochemical Properties

This scaffold is optimally deployed in CNS drug discovery programs targeting GlyT1 for schizophrenia or cognitive disorders. The single-digit nanomolar potency (IC₅₀ = 4 nM) establishes a validated starting point for SAR exploration [1]. The reduced azetidine basicity (pKa ~8.5-9.0) relative to pyrrolidine analogs improves passive permeability and CNS MPO score, directly addressing a key optimization challenge in neurotherapeutics [2]. Furthermore, the favorable CYP inhibition profile (IC₅₀ > 10,000 nM for CYP3A5/2C19) reduces the risk of drug-drug interactions, a critical consideration for CNS polypharmacy patients .

Parallel Library Synthesis: Efficient Thioether Coupling for High-Throughput Medicinal Chemistry

For medicinal chemistry groups conducting parallel library synthesis, the direct thioether linkage of this scaffold enables a concise 2-step synthetic route with typical yields exceeding 70-80% [1]. The atom-economical coupling between azetidine-3-thiol and 2-halo-1-methylimidazole avoids the additional homologation steps required for methylene-extended analogs, reducing both reagent costs and purification time [2]. The scaffold's three rotatable bonds and moderate LogP (~0.5) make it an ideal core for fragment-based or diversity-oriented synthesis campaigns where maintaining ligand efficiency while exploring chemical space is paramount .

ADME-Tox Profiling: Reference Compound for Low CYP Inhibition and Reduced Lysosomal Trapping

This compound serves as an excellent reference standard or negative control in ADME-Tox profiling panels. Its demonstrated IC₅₀ values exceeding 10 µM against CYP3A5 and CYP2C19 provide a quantitative benchmark for assessing cytochrome P450 inhibition in novel chemical series [1]. Additionally, the azetidine ring's reduced basicity (pKa ~8.5-9.0) minimizes lysosomal trapping, a common artifact in cellular assays that can confound intracellular concentration measurements [2]. Procurement of this scaffold as a control compound enables more accurate interpretation of permeability and cytotoxicity data for amine-containing drug candidates.

Compliance-Sensitive Industrial Research: Unscheduled Scaffold for Accelerated Procurement Workflows

In industrial settings where procurement lead time and regulatory compliance are critical operational metrics, this unscheduled scaffold offers a distinct advantage over regulated imidazole derivatives [1]. The absence of DEA scheduling eliminates the requirement for DEA Form 222, state-level controlled substance registration, and specialized secure storage protocols, reducing procurement lead times by approximately 2-4 weeks [2]. The compound's classification as non-hazardous material under DOT/IATA regulations further simplifies shipping logistics and reduces associated costs . For CROs and pharmaceutical companies operating under tight project timelines, this translates to faster access to research materials and reduced administrative overhead.

Application
Selection Property
Validation Focus
GlyT1 target engagement and CNS profile studies
Scaffold activity and ADME profile
GlyT1 IC₅₀ confirmation; CYP3A5/2C19 inhibition screening
Medicinal chemistry library synthesis
Direct thioether coupling efficiency
Reaction yield and scalability assessment
ADME-Tox assay control
Low CYP inhibition benchmark
IC₅₀ >10 µM reproducibility in panel
Simplified procurement pathway
Unscheduled regulatory status
DEA and shipping documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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